BENGHE Foundational & Exploratory

Check Availability & Pricing

"4-(1-Methylpiperidin-4-YL)benzoic acid"
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

4-(1-Methylpiperidin-4-YL)benzoic
Compound Name: d
aci

Cat. No.: B1369626

An In-Depth Technical Guide to the Chemical Properties of 4-(1-Methylpiperidin-4-
YL)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 4-(1-Methylpiperidin-4-YL)benzoic acid (CAS No. 281234-85-3).
This bifunctional molecule, incorporating a rigid benzoic acid moiety and a saturated N-
methylpiperidine ring, represents a valuable scaffold in medicinal chemistry and drug
development. Its structure allows for versatile chemical modifications, making it an attractive
building block for creating complex molecular architectures. This document details its
physicochemical characteristics, proposes a viable synthetic pathway with a detailed
experimental protocol, analyzes its spectroscopic signature, and discusses its reactivity and
potential as a structural component in pharmacologically active agents. The content is intended
for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Core Properties

4-(1-Methylpiperidin-4-YL)benzoic acid is a derivative of benzoic acid substituted at the para
position with a 1-methylpiperidin-4-yl group. The presence of both a carboxylic acid (a
hydrogen bond donor and acceptor) and a tertiary amine (a basic, hydrogen bond acceptor)
imparts unique physicochemical properties to the molecule.
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Nomenclature and Identifiers

Identifier Value Source
4-(1-Methylpiperidin-4-

IUPAC Name ( ) yP p [1]
yl)benzoic acid

CAS Number 281234-85-3 [1][2]

Molecular Formula C13H17NO2 [2]

Molecular Weight 219.28 g/mol (Calculated)
CN1CCcC(CcC1)C2=CcC=C(C=C

SMILES

2)C(=0)0

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following

table includes available data and predicted values based on its structure.

Property Value Notes
] ] ) Expected to be a solid at room
Melting Point Data not available
temperature.
N ) ) High boiling point expected
Boiling Point Data not available )
due to polar functional groups.
Slightly soluble in water; The zwitterionic character at
Solubility soluble in organic solvents like  neutral pH may influence
methanol and DMSO. solubility.
Predicted for the carboxylic
pKa (Acidic) ~4-5 acid group, similar to benzoic
acid.[3]
) Predicted for the tertiary amine
pKa (Basic) ~9-10

of the piperidine ring.

Synthesis and Characterization

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52685053.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB52685053.htm
https://www.bocsci.com/product/4-1-methylpiperidin-4-yl-benzoic-acid-cas-281234-85-3-384452.html
https://www.bocsci.com/product/4-1-methylpiperidin-4-yl-benzoic-acid-cas-281234-85-3-384452.html
https://organicchemistrydata.org/hansreich/resources/pka/pka_data/pka-compilation-williams.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While several suppliers list 4-(1-Methylpiperidin-4-YL)benzoic acid, detailed synthetic
procedures in peer-reviewed literature are scarce.[1][2] A logical and robust approach to its
synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling,
which is well-suited for creating carbon-carbon bonds between aromatic and saturated rings
with high functional group tolerance.

Proposed Synthetic Workflow

The synthesis can be envisioned via the coupling of a piperidine-derived organoboron reagent
with a halogenated benzoic acid derivative, followed by N-alkylation. This multi-step process
ensures high yields and purity.

Caption: Proposed synthetic workflow for 4-(1-Methylpiperidin-4-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative, scientifically grounded procedure and should be adapted and
optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

» To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-
tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), and a 2M aqueous solution of sodium
carbonate (3.0 eq).

e Sponge the mixture with argon for 15 minutes.
o Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) as the catalyst.

¢ Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring progress by TLC or
LC-MS.

e Upon completion, cool the mixture to room temperature and acidify with 1M HCI to a pH of
~3-4.

o Extract the aqueous layer with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to yield the Boc-
protected intermediate.

Step 2: Synthesis of 4-(Piperidin-4-yl)benzoic acid

e Dissolve the product from Step 1 in dichloromethane (DCM).

e Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

» Allow the reaction to warm to room temperature and stir for 2-4 hours.

e Monitor the deprotection by TLC/LC-MS.

o Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly
or neutralized with a mild base for further purification if necessary.

Step 3: Synthesis of 4-(1-Methylpiperidin-4-yl)benzoic acid

Dissolve the 4-(Piperidin-4-yl)benzoic acid intermediate in a suitable solvent such as 1,2-
dichloroethane (DCE).

e Add aqueous formaldehyde (1.5 eq).

e Stir for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

 Stir the reaction at room temperature for 12-18 hours.

e Quench the reaction by carefully adding saturated agueous sodium bicarbonate solution.
o Extract the product with an appropriate solvent, dry the organic phase, and concentrate.

 Purify the final compound via recrystallization or chromatography to obtain 4-(1-
Methylpiperidin-4-yl)benzoic acid.

Spectroscopic Profile (Predicted)
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e 1H NMR: The spectrum is expected to show distinct signals. Protons on the benzene ring will
appear as two doublets (an AA'BB' system) in the aromatic region (approx. 7.2-8.1 ppm).
The proton at the C4 position of the piperidine ring will be a multiplet. The remaining
piperidine protons will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5
ppm). A sharp singlet corresponding to the N-methyl group will be present around 2.3-2.5
ppm. The carboxylic acid proton will appear as a broad singlet at >10 ppm, which is
exchangeable with D20.

e 13C NMR: The spectrum will show a signal for the carbonyl carbon around 167-170 ppm.
Four distinct signals are expected in the aromatic region (approx. 125-150 ppm). The
piperidine carbons and the N-methyl carbon will appear in the upfield region (approx. 30-60

ppm).

e Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]* would be at m/z
220.13.

« Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch
of the carboxylic acid (a broad band from 2500-3300 cm~1), the C=0 stretch (approx. 1680-
1710 cm~1), aromatic C-H stretches (>3000 cm~1), and aliphatic C-H stretches (<3000 cm™1).

Chemical Reactivity and Potential Applications

The molecule's two primary functional groups, the carboxylic acid and the tertiary amine, are
the main sites of chemical reactivity. This dual functionality makes it a versatile building block.

Reactivity of Functional Groups

o Carboxylic Acid: This group can readily undergo standard transformations such as:

o Amidation: Coupling with primary or secondary amines using activating agents (e.g.,
HBTU, CDI) to form amides.

o Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via
an activated intermediate to form esters.

o Reduction: Conversion to the corresponding primary alcohol using strong reducing agents
like LiAlHa.
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Tertiary Amine: The piperidine nitrogen is basic and can be protonated to form a quaternary
ammonium salt. It serves as a key site for modulating the compound's solubility and
pharmacokinetic properties.

4-(1-Methylpiperidin-4-yl)benzoic acid

Amidation Esterification
(+ R-NH2, Coupling Agent) (+ R- OH H+)

(Amide Derivative) (Ester DerivativeD (Hydrochloride Sa@

Click to download full resolution via product page

Salt Formation
(+ HCI)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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